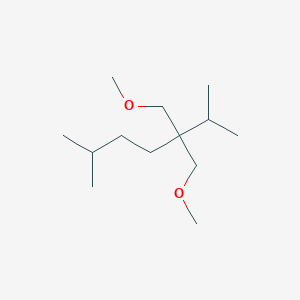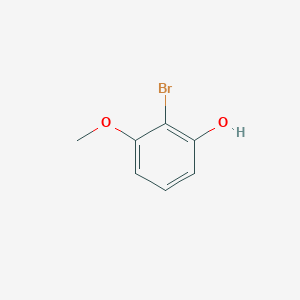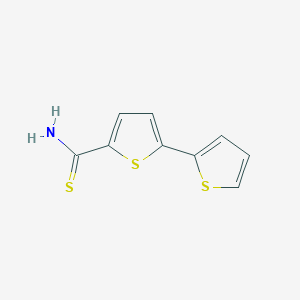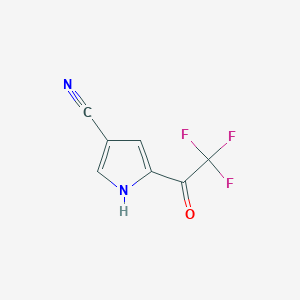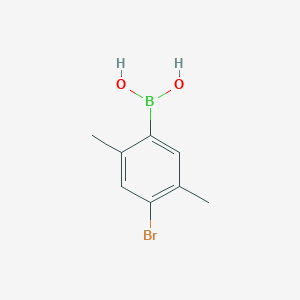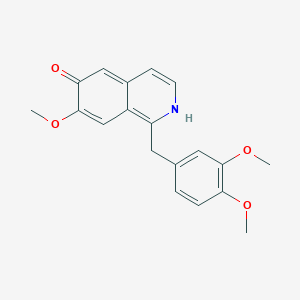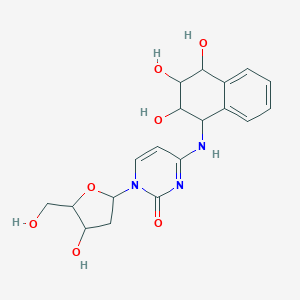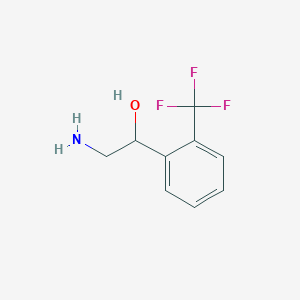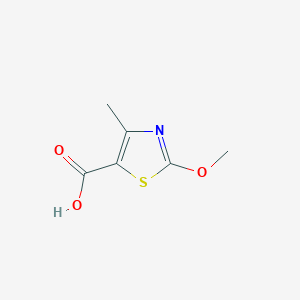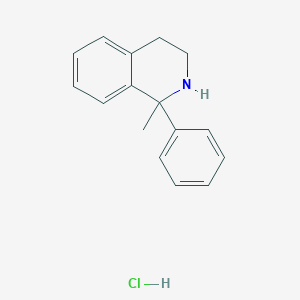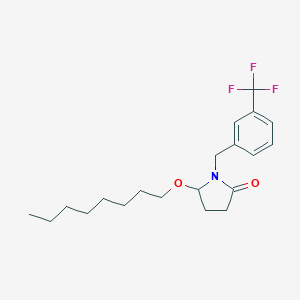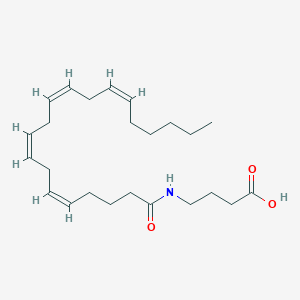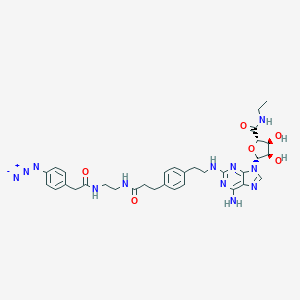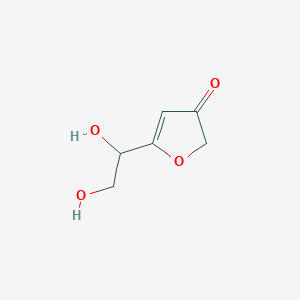
5-(1,2-Dihydroxyethyl)-3(2H)-furanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1,2-Dihydroxyethyl)-3(2H)-furanone, commonly known as furanone, is a natural organic compound that is widely used in the food industry due to its unique flavor and aroma. Furanone is a cyclic lactone that is found in various fruits and vegetables, including strawberries, tomatoes, and carrots. In recent years, furanone has gained significant attention in the scientific community due to its potential health benefits and applications in various fields.
作用機序
Furanone is believed to exert its biological effects through various mechanisms, including inhibition of quorum sensing and modulation of gene expression. Quorum sensing is a process by which bacteria communicate with each other to coordinate their behavior, and furanone has been shown to disrupt this process, leading to decreased virulence and biofilm formation. Furanone has also been shown to modulate gene expression in various organisms, leading to changes in cellular processes and functions.
生化学的および生理学的効果
Furanone has been shown to have various biochemical and physiological effects in vitro and in vivo. In animal studies, furanone has been shown to have anti-inflammatory, anti-cancer, and cardioprotective effects. Furanone has also been shown to improve glucose metabolism and insulin sensitivity, making it a potential candidate for the treatment of diabetes.
実験室実験の利点と制限
Furanone has several advantages and limitations for lab experiments. One of the main advantages is its natural origin, making it a safe and environmentally friendly alternative to synthetic compounds. Furanone is also relatively easy to synthesize and has a unique flavor and aroma, making it a useful tool in food science research. However, furanone has some limitations, including its low solubility in water and its potential instability under certain conditions.
将来の方向性
There are several future directions for furanone research, including its potential use as a natural antimicrobial agent in food preservation and its applications in the pharmaceutical industry. Furanone has also shown promising results in the treatment of various diseases, including cancer and diabetes, and further research is needed to explore its therapeutic potential. Additionally, the mechanisms of action of furanone need to be further elucidated to fully understand its biological effects.
合成法
Furanone can be synthesized through various methods, including chemical synthesis, microbial fermentation, and enzymatic synthesis. One of the most common methods for furanone synthesis is the acid-catalyzed reaction of dihydroxyacetone with acetic anhydride. Microbial fermentation of certain bacteria and fungi can also produce furanone, and enzymatic synthesis using enzymes such as lipases and esterases has shown promising results.
科学的研究の応用
Furanone has been extensively studied for its potential health benefits and applications in various fields. In the food industry, furanone is used as a natural flavoring agent in various products, including baked goods, beverages, and dairy products. Furanone has also been studied for its antimicrobial and antioxidant properties, making it a potential candidate for use in food preservation.
特性
CAS番号 |
138370-64-6 |
|---|---|
製品名 |
5-(1,2-Dihydroxyethyl)-3(2H)-furanone |
分子式 |
C6H8O4 |
分子量 |
144.12 g/mol |
IUPAC名 |
5-(1,2-dihydroxyethyl)furan-3-one |
InChI |
InChI=1S/C6H8O4/c7-2-5(9)6-1-4(8)3-10-6/h1,5,7,9H,2-3H2 |
InChIキー |
ZKKWNLUNMKLFKO-UHFFFAOYSA-N |
SMILES |
C1C(=O)C=C(O1)C(CO)O |
正規SMILES |
C1C(=O)C=C(O1)C(CO)O |
同義語 |
5-(1,2-dihydroxyethyl)-3(2H)-furanone 5-diOHEt-3-furanone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



